4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Overview
Description
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid typically involves multiple steps, starting with the preparation of the pyridazine core. One common method includes the reaction of 3-chloropyridazine with 3-methoxyphenol under basic conditions to form the 6-(3-methoxyphenoxy)pyridazine intermediate. This intermediate is then subjected to a Suzuki coupling reaction with 4-bromobenzoic acid in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-[6-(3-Hydroxyphenoxy)pyridazin-3-yl]benzoic acid.
Reduction: Formation of 4-[6-(3-Aminophenoxy)pyridazin-3-yl]benzoic acid.
Substitution: Formation of various halogenated derivatives depending on the substituent used.
Scientific Research Applications
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyridazinone: A derivative with a keto group at the 3-position.
4-[6-(3-Hydroxyphenoxy)pyridazin-3-yl]benzoic acid: An oxidized form of the compound.
Uniqueness
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group and benzoic acid moiety contribute to its versatility and potential for diverse applications .
Properties
IUPAC Name |
4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-23-14-3-2-4-15(11-14)24-17-10-9-16(19-20-17)12-5-7-13(8-6-12)18(21)22/h2-11H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRHCEIFADOSAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NN=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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